N-[2-(dimethylamino)ethyl]-2-iodobenzamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-iodobenzamide is an organic compound that features an iodinated benzamide structure with a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-iodobenzamide typically involves the iodination of a benzamide precursor followed by the introduction of the dimethylaminoethyl group. One common method includes the following steps:
Iodination: The benzamide precursor is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions.
Amidation: The iodinated benzamide is then reacted with N,N-dimethylethylenediamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a reduced amine derivative.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or imaging agent due to the presence of the iodine atom.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)ethyl]-2-iodobenzamide exerts its effects involves interactions with specific molecular targets. The dimethylaminoethyl group can interact with biological macromolecules, while the iodinated benzamide moiety may facilitate binding to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Shares the dimethylaminoethyl group but has a different core structure.
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: Another compound with a similar side chain but different aromatic core.
Uniqueness
N-[2-(dimethylamino)ethyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring radiolabeling or specific interactions with iodine-sensitive biological targets.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-14(2)8-7-13-11(15)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVAODPQNXHJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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